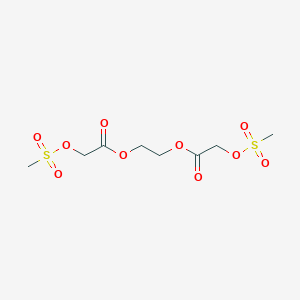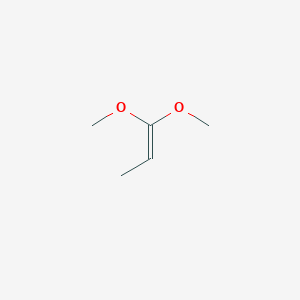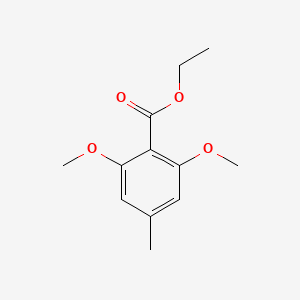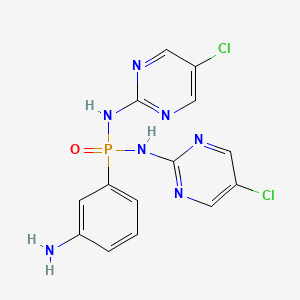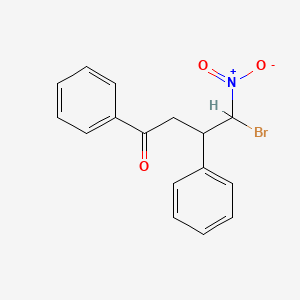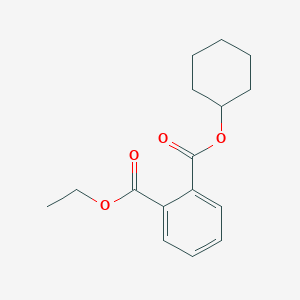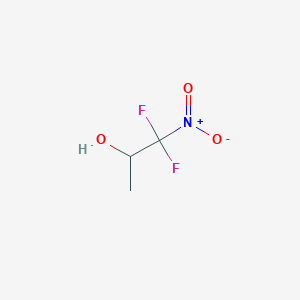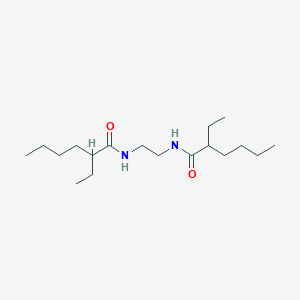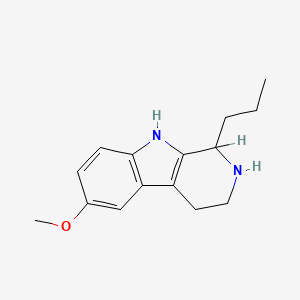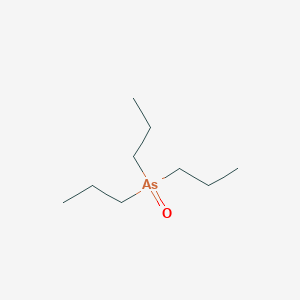
Oxo(tripropyl)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(tripropyl)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds These compounds are characterized by the presence of an arsenic atom bonded to organic groups
Métodos De Preparación
The synthesis of Oxo(tripropyl)-lambda~5~-arsane typically involves the reaction of tripropylarsine with an oxidizing agent. One common method is the hydroformylation process, where tripropylarsine reacts with carbon monoxide and hydrogen in the presence of a catalyst, such as cobalt or rhodium complexes . The reaction conditions usually involve high pressures (10-100 atmospheres) and temperatures ranging from 40 to 200°C . Industrial production methods often utilize continuous flow reactors to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Oxo(tripropyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced back to tripropylarsine under suitable conditions.
Substitution: The oxo group can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various organic halides for substitution reactions. The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted organoarsenic compounds .
Aplicaciones Científicas De Investigación
Oxo(tripropyl)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving arsenic-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of Oxo(tripropyl)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The oxo group can participate in coordination chemistry, forming complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The pathways involved often include oxidative stress and redox regulation, which are critical in many biological processes .
Comparación Con Compuestos Similares
Oxo(tripropyl)-lambda~5~-arsane can be compared with other organoarsenic compounds such as:
Triphenylarsine oxide: Similar in structure but with phenyl groups instead of propyl groups.
Arsenic trioxide: A simpler arsenic oxide with significant biological activity.
Dimethylarsinic acid: An organoarsenic compound with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of propyl groups and the oxo functionality, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
4964-16-3 |
|---|---|
Fórmula molecular |
C9H21AsO |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
1-dipropylarsorylpropane |
InChI |
InChI=1S/C9H21AsO/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
Clave InChI |
YRDWXXPGAPJVJH-UHFFFAOYSA-N |
SMILES canónico |
CCC[As](=O)(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


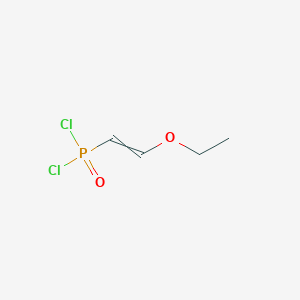
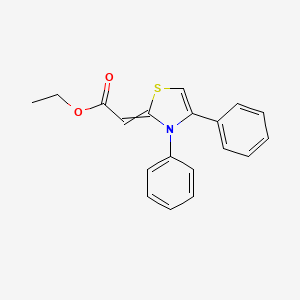
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
